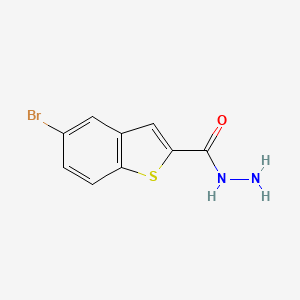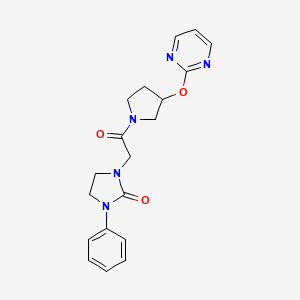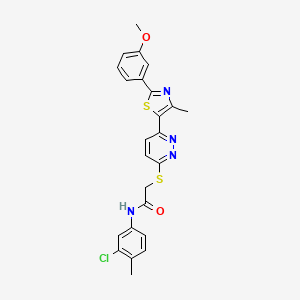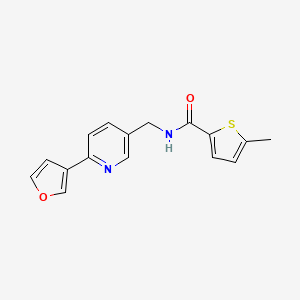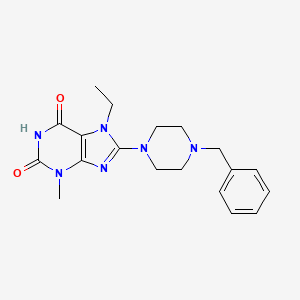
8-(4-Benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione is a compound that belongs to the class of xanthine derivatives. It has been studied for its potential use as a drug for the treatment of various diseases.
科学的研究の応用
Synthesis and Chemical Properties
The scientific research applications of 8-(4-Benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione revolve primarily around its synthesis, chemical properties, and potential biological activities. Research has shown that compounds within this chemical class, such as diketopiperazines, exhibit a range of biological activities, including anticonvulsant, analgesic, and antiproliferative effects. For example, diketopiperazine derivatives have been isolated from marine-derived actinomycete Streptomyces sp., displaying modest antivirus activity against influenza A (H1N1) virus. These derivatives highlight the compound's relevance in medicinal chemistry, especially for designing new therapeutic agents with potential psychotropic activity (Pei-Pei Wang et al., 2013).
Potential Anticonvulsant and Antiproliferative Activities
The anticonvulsant properties of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione derivatives have been explored, indicating the utility of such compounds in developing new treatments for seizure disorders (J. Obniska et al., 2005). Moreover, the analgesic activity of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties has been investigated, providing insights into their potential as new classes of analgesic and anti-inflammatory agents (M. Zygmunt et al., 2015).
Role in Organic Synthesis
Research into the chemical reactivity of compounds related to this compound has highlighted their role in organic synthesis. For instance, the synthesis and crystal structures of arylpiperazine compounds have been documented, providing valuable information for the design of molecules with potential antitumor activity (Jinhui Zhou et al., 2017). This research underscores the importance of structural analysis in the development of new pharmacological agents.
作用機序
Target of Action
Compounds with similar structures, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2h-chromen-2-one, have been reported to exhibit significant antimicrobial activity .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to changes that result in their antimicrobial activity .
Biochemical Pathways
Similar compounds have been reported to inhibit carbonic anhydrase (ca), a crucial enzyme involved in maintaining ph and co2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues .
Result of Action
Similar compounds have been reported to exhibit significant antimicrobial activity .
特性
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-3-25-15-16(22(2)19(27)21-17(15)26)20-18(25)24-11-9-23(10-12-24)13-14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3,(H,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTACTVQHYMMTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B2782734.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-(1-phenylethyl)pyridine-3-carboxamide](/img/structure/B2782735.png)
![1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2782736.png)

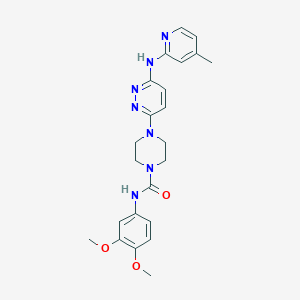
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2782744.png)
![2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2782747.png)
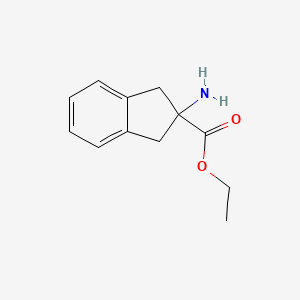
![2-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2782751.png)

